

Application Notes & Protocols: Analysis of Calcium Fructoborate using FTIR and Raman Spectroscopy

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Compound of Interest

Compound Name: Calcium fructoborate

Cat. No.: B1242391

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium fructoborate is a naturally occurring plant mineral complex composed of calcium, fructose, and boron.[1][2] It is structurally similar to the form of boron found in edible plants and is utilized as a dietary supplement.[3][4] Due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-tumoral activities, as well as its role in bone and cardiovascular health, robust analytical methods for its characterization and quantification are crucial.[1][2] Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed molecular information, making them ideal for the analysis of **calcium fructoborate**. [1][5] This document provides detailed application notes and protocols for the analysis of **calcium fructoborate** using both FTIR and Raman spectroscopy.

Physicochemical Properties

- Molecular Formula: $\text{Ca}[(\text{C}_6\text{H}_{10}\text{O}_6)_2\text{B}]_2 \cdot 4\text{H}_2\text{O}$ [1][5]
- Appearance: White crystalline solid [6]
- Significance: The molecular composition is vital due to its biological activities, including antioxidant, anti-inflammatory, and anti-tumoral effects. [1]

FTIR Spectroscopy Analysis

FTIR spectroscopy is a valuable tool for identifying the functional groups and overall molecular structure of **calcium fructoborate**. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations.

Quantitative Data: Characteristic FTIR Peaks

The FTIR spectrum of **calcium fructoborate** exhibits characteristic vibrational bands corresponding to its constituent functional groups. The table below summarizes the key absorption bands for **calcium fructoborate** and its precursor, fructose, for comparative analysis.^[1]

Wavenumber (cm ⁻¹) - Fructose	Wavenumber (cm ⁻¹) - Calcium Fructoborate	Assignment of Characteristic Vibrations
3387	3402	O-H stretching vibrations
2921	2933	C-H stretching vibrations
1459	1458	C-H bending vibrations
1341	1345	O-H bending vibrations
1262	1260	C-O stretching, O-H bending
1104	1130	C-O stretching, C-C stretching
1081	1081	C-O stretching, C-C stretching
1059	1047	C-O stretching, C-C stretching
990	992	C-O stretching, C-H bending
913	915	C-H bending
870	873	C-H bending
819	820	C-H bending
698	700	O-H bending

Table 1: Comparison of FTIR vibrational wavenumbers for fructose and **calcium fructoborate**.
[1]

The presence of fructose vibrational bands in the **calcium fructoborate** spectrum is expected due to the shared functional groups. However, the diminished intensity of these bands in **calcium fructoborate** suggests new interactions within the molecule.[1] The formation of borate esters is confirmed by the presence of B-O-C bond peaks.[7]

Experimental Protocol: FTIR Analysis

This protocol outlines the steps for acquiring FTIR spectra of **calcium fructoborate**.

Instrumentation:

- FTIR Spectrometer (e.g., PerkinElmer Spectrum 100)[1]
- Universal Attenuated Total Reflection (UATR) accessory[1]

Sample Preparation:

- **Calcium fructoborate** can be prepared by reacting boric acid, fructose, and calcium carbonate.[1]
- For analysis, a small amount of the solid **calcium fructoborate** sample is used directly.

Data Acquisition:

- Instrument Setup:
 - Set the spectral range from 4000 to 650 cm^{-1} . [1]
 - Set the resolution to 4 cm^{-1} . [1]
- Background Scan:
 - Clean the UATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Record a background spectrum.

- Sample Measurement:
 - Place a small amount of the **calcium fructoborate** sample onto the UATR crystal, ensuring good contact.
 - Apply pressure using the UATR clamp.
 - Acquire the sample spectrum.
 - Perform 4 scans for signal averaging.[\[1\]](#)
 - Apply a CO₂/H₂O correction if necessary.[\[1\]](#)
- Data Processing:
 - The resulting spectrum is typically presented in transmittance or absorbance mode.

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. It involves inelastic scattering of monochromatic light, with the frequency shifts corresponding to the vibrational modes of the molecule.

Quantitative Data: Characteristic Raman Peaks

The Raman spectrum of **calcium fructoborate** reveals distinct peaks that can be used for its identification.

Raman Displacement (cm ⁻¹) Assignment of Characteristic Vibrations	:--- :--- :---	3314
B-O bond	1602 - 1471 (weak) B-O bond	851 Crystallization water
627	Crystallization water	
400 - 550	O-H...O out-of-plane bending motions (from fructose)	

Table 2: Raman displacements for **calcium fructoborate**.[\[1\]](#)[\[5\]](#)

Experimental Protocol: Raman Analysis

This protocol provides a detailed methodology for the Raman spectroscopic analysis of **calcium fructoborate**.

Instrumentation:

- Raman Spectrometer (e.g., Jobin Yvon - HR640)[1]
- CCD Detector (e.g., Andor DU420A-BR-DD model)[1]
- Laser source (e.g., 532 nm)[1]

Sample Preparation:

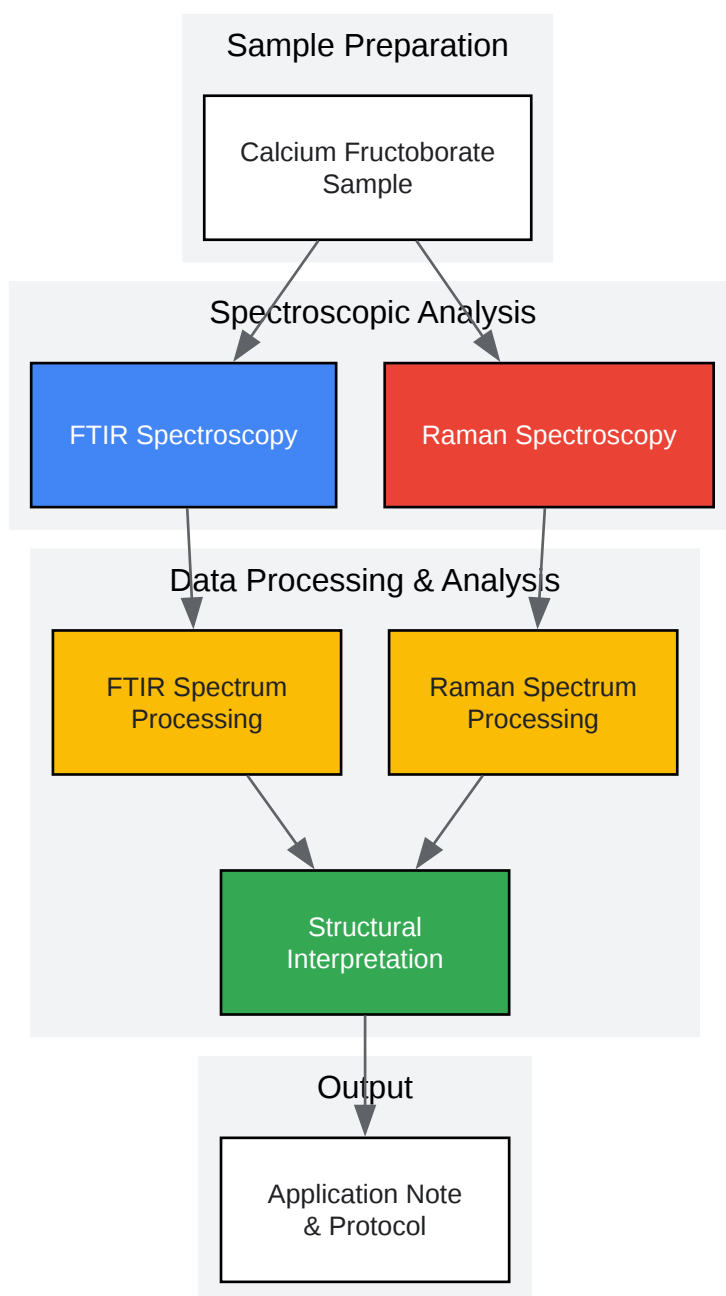
- The solid **calcium fructoborate** sample can be analyzed directly.

Data Acquisition:

- Instrument Setup:
 - Set the laser power to an appropriate level (e.g., 63.02 mW).[1]
 - Set the spectral range from 4000 to 400 cm^{-1} . [1]
- Sample Measurement:
 - Place the **calcium fructoborate** sample in the sample holder.
 - Focus the laser on the sample.
 - Acquire the Raman spectrum at room temperature.
 - Set the exposure time (e.g., 10 minutes).[1]
- Data Processing:
 - The raw spectrum may contain fluorescence and background signals that may need to be subtracted for clearer analysis.[1]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of **calcium fructoborate** using FTIR and Raman spectroscopy.



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Caption: Workflow for FTIR and Raman analysis of **calcium fructoborate**.

Conclusion

FTIR and Raman spectroscopy are indispensable techniques for the comprehensive analysis of **calcium fructoborate**. They provide detailed structural information that is crucial for quality

control, formulation development, and understanding its biological activity. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with this important dietary supplement.

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